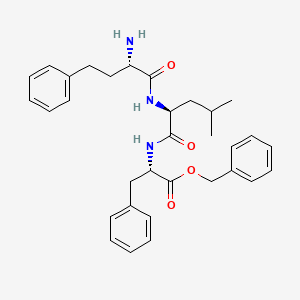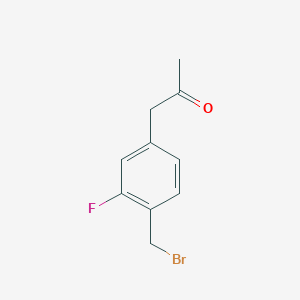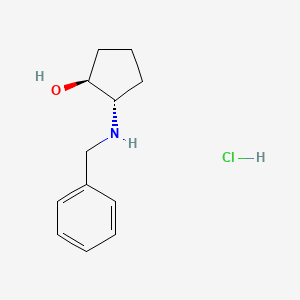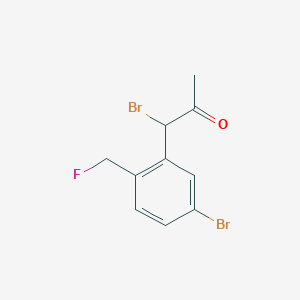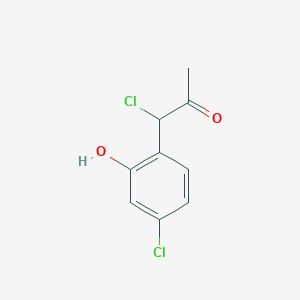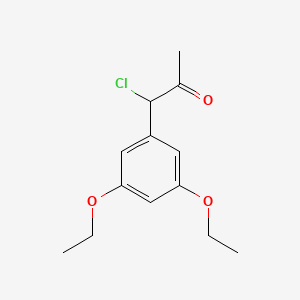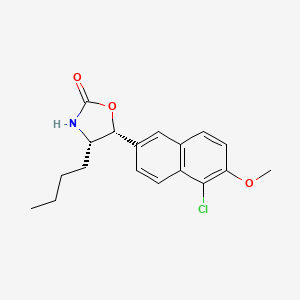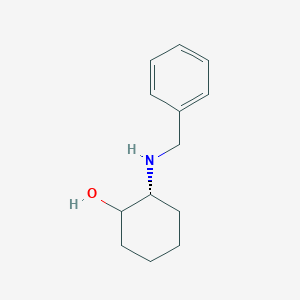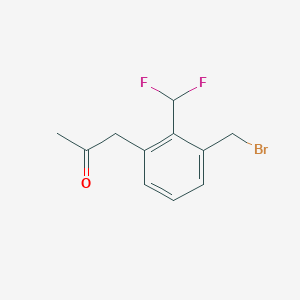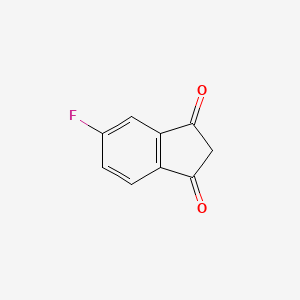
5-Fluoro-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1H-indene-1,3(2H)-dione: is a fluorinated derivative of indene, characterized by the presence of a fluorine atom at the 5-position and a dione functional group at the 1,3-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene-1,3(2H)-dione using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated derivatives.
Reduction: Reduction reactions can convert the dione functional group to diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Fluoro-1H-indene-1,3(2H)-dione serves as a building block for the synthesis of more complex fluorinated compounds
Biology
The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can significantly influence the biological activity of drugs, making this compound valuable in drug discovery and development.
Industry
In the material science industry, this compound is used to produce fluorinated polymers and materials with unique properties such as increased thermal stability, chemical resistance, and hydrophobicity.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through the fluorine atom and the dione functional group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, while the dione group can participate in redox reactions and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindene: Lacks the dione functional group, making it less reactive in certain chemical reactions.
1H-Indene-1,3(2H)-dione: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-1H-indene-1,3(2H)-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
5-Fluoro-1H-indene-1,3(2H)-dione is unique due to the presence of both the fluorine atom and the dione functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
54746-57-5 |
|---|---|
Fórmula molecular |
C9H5FO2 |
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
5-fluoroindene-1,3-dione |
InChI |
InChI=1S/C9H5FO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |
Clave InChI |
OTNMXNJAYRIKQO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C1=O)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


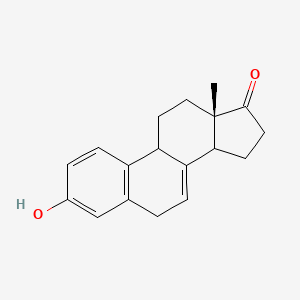
![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
